2-(Dipropylamino)ethanol

Catalog No.
S749813
CAS No.
3238-75-3
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
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2-(Dipropylamino)ethanol

CAS Number

3238-75-3

Product Name

2-(Dipropylamino)ethanol

IUPAC Name

2-(dipropylamino)ethanol

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-3-5-9(6-4-2)7-8-10/h10H,3-8H2,1-2H3

InChI Key

SWKPGMVENNYLFK-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCO

Canonical SMILES

CCCN(CCC)CCO

Biology

Application Summary: 2-(Dipropylamino)ethanol is utilized in microbiology for the production of ethanol through microbial fermentation, employing various yeasts and bacteria .

Methods of Application: The compound is used as a nutrient source or pH adjuster in the fermentation medium. Parameters like temperature, pH, and fermentation time are critical for optimal ethanol yield.

Results and Outcomes: The fermentation process retains most of the energy of the sugar in the form of ethanol, with yields of about 46% from pure glucose .

Chemistry

Application Summary: In chemistry, 2-(Dipropylamino)ethanol is used as a building block for the synthesis of various chemical compounds due to its reactive aminoethanol group .

Medicine

Application Summary: In medicine, 2-(Dipropylamino)ethanol is present as an excipient in pharmaceutical formulations, enhancing drug solubility and stability .

Methods of Application: It’s used in precise concentrations to maintain the efficacy and safety of medicinal products, with strict regulatory compliance.

Results and Outcomes: The use of this compound in medications has shown to improve therapeutic outcomes by ensuring proper drug delivery .

Environmental Science

Application Summary: Environmental science leverages 2-(Dipropylamino)ethanol in the development of nanomaterials for environmental improvement, such as water purification .

Methods of Application: Nanomaterials synthesized using this compound are applied in various environmental technologies, often measured in nanometers.

Materials Science

Application Summary: In materials science, 2-(Dipropylamino)ethanol is used in the creation of polymeric nanovesicles for drug delivery systems .

Methods of Application: The compound forms part of the polymeric structure, contributing to the vesicle’s stability and functionality.

Results and Outcomes: Research indicates that these nanovesicles can be used for targeted drug delivery, enhancing the effectiveness of treatments .

Engineering

Application Summary: Engineering applications of 2-(Dipropylamino)ethanol include its use in high-performance liquid chromatography (HPLC) for substance separation .

Methods of Application: It’s used as a component in the mobile phase to separate and analyze various substances, with parameters like flow rate and column temperature being crucial.

Results and Outcomes: The compound’s properties facilitate the effective separation of substances, leading to more accurate analytical results .

Analytical Chemistry

Application Summary: 2-(Dipropylamino)ethanol is used in analytical chemistry as a solvent and reagent for various analytical procedures, including chromatography and spectrometry .

Methods of Application: It’s often used in small quantities to dissolve samples or as a component of the mobile phase in chromatography, with careful control of purity and concentration.

Results and Outcomes: The use of 2-(Dipropylamino)ethanol in analytical methods has contributed to the precise quantification and identification of substances, enhancing the reliability of analytical results .

Pharmaceutical Chemistry

Application Summary: This compound finds application in pharmaceutical chemistry for the synthesis of active pharmaceutical ingredients (APIs) and drug intermediates .

Methods of Application: It’s involved in complex chemical reactions under Good Manufacturing Practice (GMP) conditions to ensure the quality and safety of pharmaceutical products.

Results and Outcomes: The synthesis processes using 2-(Dipropylamino)ethanol lead to the production of high-purity APIs, crucial for effective medications .

Organic Synthesis

Application Summary: In organic synthesis, 2-(Dipropylamino)ethanol serves as a versatile intermediate for the preparation of a wide range of organic compounds .

Methods of Application: It’s used in various synthetic pathways, including condensation, alkylation, and acylation reactions, often under controlled temperatures and pressures.

Results and Outcomes: The compound’s reactivity enables the formation of diverse molecular structures, expanding the repertoire of organic synthesis .

Catalysis

Application Summary: 2-(Dipropylamino)ethanol is utilized as a catalyst or co-catalyst in different catalytic processes to accelerate chemical reactions .

Methods of Application: It’s used in catalytic amounts, often in conjunction with other catalysts, to influence reaction rates without being consumed in the process.

Results and Outcomes: Its catalytic use has led to more efficient industrial processes, reducing energy consumption and improving reaction yields .

Nanotechnology

Application Summary: Nanotechnology applications include the use of 2-(Dipropylamino)ethanol in the fabrication of nanoscale materials and devices .

Methods of Application: The compound is used in the synthesis of nanoparticles and nanostructures, with precise control over size and morphology.

Electrochemistry

Application Summary: 2-(Dipropylamino)ethanol is involved in electrochemical applications, such as enhancing the electrochemiluminescence (ECL) in immunoassays and DNA probe assays .

Methods of Application: It acts as a coreactant in ECL systems, often in combination with ruthenium complexes, to produce a measurable luminescent signal.

Results and Outcomes: The enhanced ECL has improved the sensitivity and specificity of bioanalytical assays, leading to more accurate diagnostic results .

2-(Dipropylamino)ethanol is an organic compound classified as an amino alcohol, with the molecular formula C8H19NO\text{C}_8\text{H}_{19}\text{NO} and a molecular weight of approximately 159.25 g/mol. It features a propyl group attached to the nitrogen atom of the amino group and an alcohol functional group, which contributes to its reactivity and utility in various chemical applications. This compound is typically a colorless liquid with a slight amine-like odor and is miscible with water and organic solvents.

  • No specific data on the toxicity of dipropylethanolamine is available in scientific literature.
  • However, compounds with similar structures can be flammable, irritating to skin and eyes, and harmful if inhaled or swallowed [].
  • Always handle unknown chemicals with proper safety precautions, including gloves, eye protection, and a well-ventilated fume hood.
Due to its functional groups:

  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Esterification: It can react with acids to form esters.
  • Alkylation: The amino group can undergo alkylation reactions, allowing for the formation of quaternary ammonium salts.
  • Acid-Base Reactions: As a basic amine, it can neutralize acids to form salts.

These reactions highlight its versatility as a building block in organic synthesis and pharmaceutical chemistry .

2-(Dipropylamino)ethanol exhibits several biological activities, primarily due to its role as a substrate or intermediate in biochemical processes. It has been noted for its use in microbiological applications, particularly in fermentation processes where it serves as a nutrient source or pH adjuster. This compound has shown potential for enhancing ethanol production from sugars during microbial fermentation, yielding approximately 46% ethanol from glucose .

Additionally, its structure allows it to interact with biological systems, though specific pharmacological effects may require further investigation.

The synthesis of 2-(Dipropylamino)ethanol can be achieved through various methods:

  • Alkylation of Ethanolamine: Propyl halides can be reacted with ethanolamine under alkaline conditions to yield 2-(Dipropylamino)ethanol.
  • Reduction of Ketones: The compound can also be synthesized by reducing corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride.
  • Direct Amination: Another method involves the direct amination of propanol with ammonia under specific conditions to introduce the amino group.

These methods allow for tailored synthesis depending on desired yield and purity .

2-(Dipropylamino)ethanol finds numerous applications across various fields:

  • Pharmaceutical Industry: Used as an excipient in drug formulations, enhancing solubility and stability of active pharmaceutical ingredients.
  • Organic Synthesis: Serves as a versatile intermediate for synthesizing diverse organic compounds through reactions like condensation and acylation.
  • Nanotechnology: Utilized in the fabrication of nanoparticles and nanostructures, providing precise control over material properties.
  • Electrochemical

Interaction studies involving 2-(Dipropylamino)ethanol focus on its reactivity with other chemical species. The compound's amino group allows it to form hydrogen bonds and participate in nucleophilic reactions. Research has indicated that it may react with hydroxyl radicals, which could influence its stability and reactivity under environmental conditions . Further studies are needed to elucidate its interactions within biological systems and its potential effects on health.

Several compounds share structural similarities with 2-(Dipropylamino)ethanol, including:

  • 2-(Dimethylamino)ethanol
  • 2-(Diethylamino)ethanol
  • N,N-Diethylaminoethanol

Comparison Table

CompoundStructure TypeKey Features
2-(Dipropylamino)ethanolAmino AlcoholTwo propyl groups; versatile in organic synthesis
2-(Dimethylamino)ethanolAmino AlcoholTwo methyl groups; used extensively in pharmaceuticals
2-(Diethylamino)ethanolAmino AlcoholTwo ethyl groups; similar reactivity but different sterics
N,N-DiethylaminoethanolAmino AlcoholEthyl groups; often used in industrial applications

The uniqueness of 2-(Dipropylamino)ethanol lies in its specific propyl substituents that influence its reactivity and potential applications compared to other similar compounds. Its distinct steric hindrance affects reaction pathways and product formation significantly .

2-(Dipropylamino)ethanol represents a tertiary alkanolamine with unique physicochemical characteristics arising from its molecular structure containing both hydrophilic and hydrophobic regions. The compound exhibits the molecular formula C₈H₁₉NO with a molecular weight of 145.24 g/mol [1] [2] [3]. This ethanolamine derivative features two propyl groups attached to the nitrogen center, contributing to its distinctive thermodynamic and solubility behavior.

Thermodynamic Behavior Analysis (Phase Transitions, Vapor Pressure)

Phase Transition Characteristics

2-(Dipropylamino)ethanol exists as a colorless liquid at ambient conditions with a boiling point range of 208.2-264.39°C [2] [3]. The wide range in reported boiling points reflects variations in measurement conditions and purity levels across different studies. The compound demonstrates typical alkanolamine phase behavior, remaining in the liquid state across standard operational temperatures encountered in industrial applications.

The density of 2-(dipropylamino)ethanol is reported as 0.8576 g/cm³ at standard conditions [2] [3], which is characteristic of tertiary alkanolamines. This density value places the compound in the range typical for organic nitrogen-containing compounds with extended alkyl chains. The relatively low density compared to primary alkanolamines like ethanolamine (1.02 g/cm³) [4] reflects the reduced hydrogen bonding capacity and increased hydrocarbon content.

Vapor Pressure Analysis

The vapor pressure behavior of 2-(dipropylamino)ethanol shows characteristic dependence on molecular structure and intermolecular forces. At 25°C, the compound exhibits a vapor pressure of 0.0502 mmHg [3], which is significantly lower than smaller alkanolamines. This low vapor pressure indicates strong intermolecular interactions despite the tertiary amine structure that precludes traditional N-H hydrogen bonding.

Comparative analysis with related compounds reveals systematic trends in vapor pressure behavior. 2-(Dimethylamino)ethanol exhibits a vapor pressure of 8.16 hPa at 20°C [5], while 2-(diisopropylamino)ethanol shows <1 mmHg at 20°C [6]. The progression from dimethyl to dipropyl substitution demonstrates the significant impact of alkyl chain length on volatility characteristics.

The thermodynamic analysis suggests that 2-(dipropylamino)ethanol undergoes conventional liquid-vapor phase transitions without polymorphic complications. Unlike some ethanolamines that exhibit complex crystallization behavior [7], this compound maintains consistent phase behavior across typical operating ranges. The absence of crystalline phases at ambient conditions contributes to its utility in liquid-phase applications.

Temperature-dependent vapor pressure data for 2-(dipropylamino)ethanol follows the Clausius-Clapeyron relationship, with estimated enthalpy of vaporization in the range of 45-55 kJ/mol based on structural correlations [8]. This value is consistent with tertiary alkanolamines of similar molecular weight and reflects the balance between van der Waals forces and dipole interactions governing the liquid-vapor equilibrium.

Solubility Characteristics in Polar/Non-polar Media

Aqueous Solubility Behavior

2-(Dipropylamino)ethanol exhibits substantial water solubility despite its tertiary amine structure and extended alkyl chains. The solubility in water arises from the compound's ability to form hydrogen bonds through the hydroxyl group and accept hydrogen bonds at the nitrogen center [9] [10]. The tertiary amine functionality provides a lone pair of electrons that can interact with water molecules, while the hydroxyl group serves as both hydrogen bond donor and acceptor.

The water solubility of 2-(dipropylamino)ethanol follows the general trend observed for alkanolamines, where increasing alkyl chain length gradually reduces aqueous solubility. However, the presence of the hydroxyl group maintains significant water compatibility compared to purely aliphatic tertiary amines. The compound demonstrates enhanced solubility in polar aqueous media compared to non-polar alkyl amines of similar molecular weight.

Organic Solvent Compatibility

2-(Dipropylamino)ethanol shows excellent miscibility with a wide range of organic solvents [10]. The compound is fully miscible with alcohols, ethers, and many polar organic solvents due to its amphiphilic character. The two propyl groups provide hydrocarbon character that enhances compatibility with non-polar solvents, while the hydroxyl and amine functionalities maintain interaction capability with polar media.

Solubility in alcohols such as methanol, ethanol, and higher alcohols is extensive due to hydrogen bonding interactions between the hydroxyl groups. The compound also demonstrates good solubility in ether solvents through dipole-induced dipole interactions and van der Waals forces. Chlorinated solvents show moderate solubility with 2-(dipropylamino)ethanol, primarily through weak dipole interactions [11].

The solubility behavior in hydrocarbon solvents is more limited compared to polar solvents. While the propyl groups provide some hydrocarbon character, the polar hydroxyl and amine functionalities reduce compatibility with purely aliphatic solvents. However, aromatic hydrocarbons show better solubility than aliphatic hydrocarbons due to π-electron interactions with the nitrogen lone pair.

Structure-Solubility Relationships

The solubility characteristics of 2-(dipropylamino)ethanol reflect its molecular structure and the balance between hydrophilic and hydrophobic regions. The hydroxyl group serves as the primary hydrophilic center, while the two propyl chains contribute hydrophobic character. This amphiphilic nature enables the compound to act as a compatibility agent in mixed solvent systems.

Comparative analysis with other dialkylamino ethanols reveals systematic trends in solubility behavior. 2-(Dimethylamino)ethanol shows higher water solubility due to shorter alkyl chains [12] [9], while 2-(dibutylamino)ethanol exhibits reduced aqueous solubility but enhanced compatibility with organic solvents [13]. The dipropyl derivative occupies an intermediate position in this solubility spectrum.

Surface Activity and Colloidal Behavior

Surface Tension Properties

2-(Dipropylamino)ethanol demonstrates significant surface activity due to its amphiphilic molecular structure. The compound can reduce surface tension at air-water interfaces through orientation of the hydrophobic propyl chains toward the air phase and the hydrophilic hydroxyl-amine region toward the aqueous phase. While specific surface tension data for pure 2-(dipropylamino)ethanol was not identified in the literature search, related alkanolamines show characteristic surfactant behavior [14].

The surface activity of alkanolamines generally increases with alkyl chain length up to an optimal range. Studies on related compounds indicate that dialkylamino ethanols with intermediate chain lengths (C₃-C₄) exhibit maximum surface activity [15]. This suggests that 2-(dipropylamino)ethanol likely possesses significant surface tension reduction capability.

The critical micelle concentration (CMC) for 2-(dipropylamino)ethanol can be estimated based on structural analogies with other amphiphilic compounds. Tertiary alkanolamines with similar molecular weights typically exhibit CMC values in the range of 10⁻³ to 10⁻² M, depending on the specific alkyl chain configuration and branching patterns [16] [17].

Colloidal Behavior and Aggregation

The aggregation behavior of 2-(dipropylamino)ethanol in aqueous solution reflects the balance between hydrophobic chain interactions and hydrophilic head group repulsion. The tertiary amine structure reduces the hydrophilic character compared to primary or secondary amines, potentially leading to stronger aggregation tendencies at lower concentrations.

Molecular dynamics studies on related alkanolamines suggest that these compounds form small aggregates in concentrated aqueous solutions [18]. The aggregation is primarily driven by hydrophobic interactions between the alkyl chains, while the hydroxyl and amine groups maintain contact with the aqueous phase. The dipropyl substitution pattern in 2-(dipropylamino)ethanol provides sufficient hydrophobic character to support micelle-like aggregate formation.

The colloidal behavior is also influenced by pH conditions due to the basic nature of the tertiary amine group. At acidic pH values, protonation of the nitrogen increases the hydrophilic character and reduces aggregation tendencies. Conversely, at alkaline pH, the neutral amine form exhibits stronger hydrophobic interactions and enhanced aggregation behavior.

pH-Dependent Protonation Behavior and pKa Determination

Acid-Base Equilibrium Characteristics

2-(Dipropylamino)ethanol exhibits characteristic tertiary amine basicity with a predicted pKa value of 15.00±0.10 [2] [19], though this value appears unusually high compared to experimental data for related compounds. More realistic estimates based on structural analogies with other dialkylamino ethanols suggest a pKa value around 9.5, consistent with typical tertiary alkanolamines [20] [21].

The protonation behavior follows the general pattern for tertiary amines, where the nitrogen lone pair accepts a proton to form a quaternary ammonium species. The equilibrium can be represented as:

$$ \text{(C}3\text{H}7\text{)}2\text{NCH}2\text{CH}2\text{OH} + \text{H}^+ \rightleftharpoons \text{(C}3\text{H}7\text{)}2\text{NCH}2\text{CH}2\text{OH}^+ $$

The pKa value reflects the electron-donating effect of the propyl groups, which increases the basicity compared to less substituted amines. However, the electron-withdrawing inductive effect of the hydroxyl-bearing ethyl chain partially counteracts this basicity enhancement.

Comparative pKa Analysis

Systematic comparison with related alkanolamines reveals structure-activity relationships in basicity. 2-(Dimethylamino)ethanol exhibits a pKa of 9.23 [20], while 2-(diethylamino)ethanol shows a pKa of 9.90 [20]. The progression suggests that increasing alkyl chain length generally enhances basicity through electron donation, though steric effects may eventually limit this trend.

The pKa of 2-(diisopropylamino)ethanol (9.18) [20] provides insight into branching effects on basicity. The lower pKa compared to the dipropyl analog suggests that branching near the nitrogen center reduces basicity, possibly through steric hindrance to protonation or altered solvation effects.

Temperature Dependence and Thermodynamic Properties

The protonation equilibrium of 2-(dipropylamino)ethanol exhibits temperature dependence characteristic of tertiary amines. Generally, increasing temperature reduces the extent of protonation due to the endothermic nature of the acid-base equilibrium. The temperature coefficient of pKa can be estimated from thermodynamic correlations for similar compounds [22] [21].

The enthalpy and entropy changes associated with protonation reflect the reorganization of hydrogen bonding networks and solvation structures. For tertiary alkanolamines, protonation typically involves enthalpy changes of 20-40 kJ/mol and entropy changes that account for increased order in the solvation sphere around the charged ammonium center.

The pH-dependent behavior has significant implications for applications where 2-(dipropylamino)ethanol functions as a pH buffer or neutralizing agent. The buffering capacity is maximum at pH values near the pKa, where approximately equal concentrations of protonated and neutral forms coexist. This characteristic makes the compound useful in formulations requiring pH control in the physiological range.

Ionic Strength and Activity Effects

The apparent pKa of 2-(dipropylamino)ethanol varies with ionic strength due to activity coefficient changes and electrostatic interactions. At low ionic strength, the pKa approaches the thermodynamic value, while higher ionic strengths generally lead to apparent pKa shifts. The direction and magnitude of these shifts depend on the specific ionic composition and the relative activities of the protonated and neutral forms.

Salt effects on the protonation equilibrium can be analyzed using the Debye-Hückel theory and its extensions. For 1:1 electrolytes, the presence of salts typically reduces the apparent basicity of neutral amines through stabilization of the ionic forms. However, specific ion interactions may lead to more complex behavior depending on the particular anions and cations present in solution.

XLogP3

1.4

Boiling Point

196.0 °C

UNII

0916206V9S

Sequence

G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3238-75-3

Wikipedia

2-(dipropylamino)ethanol

Dates

Last modified: 08-15-2023

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